Cas no 2779-74-0 (N-hydroxy-2-(4-methylphenyl)acetamide)

N-hydroxy-2-(4-methylphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-hydroxy-2-(4-methylphenyl)acetamide
- Benzeneacetamide, N-hydroxy-4-methyl-
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- インチ: 1S/C9H11NO2/c1-7-2-4-8(5-3-7)6-9(11)10-12/h2-5,12H,6H2,1H3,(H,10,11)
- InChIKey: QTKHIUNOPRTAMQ-UHFFFAOYSA-N
- ほほえんだ: C1(CC(NO)=O)=CC=C(C)C=C1
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 155-157 °C
N-hydroxy-2-(4-methylphenyl)acetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-hydroxy-2-(4-methylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C100173-5mg |
N-hydroxy-2-(4-methylphenyl)acetamide |
2779-74-0 | 5mg |
$ 50.00 | 2022-06-06 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CB000203955-5g |
N-hydroxy-2-(4-methylphenyl)acetamide |
2779-74-0 | 95+% | 5g |
¥7746.00 | 2023-09-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077475-5g |
N-Hydroxy-2-(4-methylphenyl)acetamide |
2779-74-0 | 95% | 5g |
¥4235.0 | 2023-03-20 | |
Enamine | EN300-52837-2.5g |
N-hydroxy-2-(4-methylphenyl)acetamide |
2779-74-0 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
Enamine | EN300-52837-10.0g |
N-hydroxy-2-(4-methylphenyl)acetamide |
2779-74-0 | 95.0% | 10.0g |
$1101.0 | 2025-03-21 | |
1PlusChem | 1P019X7E-10g |
N-hydroxy-2-(4-methylphenyl)acetamide |
2779-74-0 | 95% | 10g |
$1423.00 | 2024-05-07 | |
A2B Chem LLC | AV41754-250mg |
N-hydroxy-2-(4-methylphenyl)acetamide |
2779-74-0 | 95% | 250mg |
$132.00 | 2024-04-20 | |
1PlusChem | 1P019X7E-500mg |
N-hydroxy-2-(4-methylphenyl)acetamide |
2779-74-0 | 95% | 500mg |
$264.00 | 2025-03-04 | |
A2B Chem LLC | AV41754-2.5g |
N-hydroxy-2-(4-methylphenyl)acetamide |
2779-74-0 | 95% | 2.5g |
$565.00 | 2024-04-20 | |
A2B Chem LLC | AV41754-100mg |
N-hydroxy-2-(4-methylphenyl)acetamide |
2779-74-0 | 95% | 100mg |
$105.00 | 2024-04-20 |
N-hydroxy-2-(4-methylphenyl)acetamide 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
N-hydroxy-2-(4-methylphenyl)acetamideに関する追加情報
Professional Introduction to N-hydroxy-2-(4-methylphenyl)acetamide (CAS No. 2779-74-0)
N-hydroxy-2-(4-methylphenyl)acetamide, with the chemical formula C9H11NO2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2779-74-0, has garnered considerable attention due to its versatile applications in drug development and molecular research. The structural integrity of this molecule, featuring a hydroxyl group and an amide functional group, makes it a valuable intermediate in synthesizing various pharmacologically active agents.
The amide moiety in N-hydroxy-2-(4-methylphenyl)acetamide plays a crucial role in modulating biological interactions. Amides are well-known for their stability and ability to participate in hydrogen bonding, which is essential for the design of bioactive molecules. In recent years, researchers have been exploring the potential of amide-based compounds in developing novel therapeutic agents targeting neurological disorders, inflammation, and infectious diseases. The presence of the hydroxyl group further enhances the reactivity of this compound, allowing for diverse chemical modifications that can fine-tune its pharmacological properties.
In the realm of drug discovery, N-hydroxy-2-(4-methylphenyl)acetamide has been utilized as a key intermediate in the synthesis of small-molecule inhibitors. These inhibitors are designed to interact with specific biological targets, thereby modulating disease pathways. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer metabolism. The methylphenyl group contributes to the lipophilicity of the molecule, which is a critical factor in drug absorption and distribution within the body.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of N-hydroxy-2-(4-methylphenyl)acetamide and its derivatives. Molecular docking simulations and virtual screening techniques have been employed to identify potential lead compounds with high affinity for target proteins. These computational methods have significantly reduced the time and cost associated with traditional high-throughput screening, accelerating the drug discovery process. The hydroxyl group's ability to form hydrogen bonds with polar residues in target proteins has been particularly exploited in these studies.
The synthesis of N-hydroxy-2-(4-methylphenyl)acetamide involves multi-step organic reactions that highlight its importance as a building block in pharmaceutical chemistry. One common synthetic route involves the reaction of 4-methylbenzoic acid with hydroxylamine hydrochloride followed by acetylation. This method underscores the compound's accessibility and utility in laboratory settings. Additionally, modern synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to improve yield and purity.
The pharmacological profile of N-hydroxy-2-(4-methylphenyl)acetamide has been extensively studied in preclinical models. Research indicates that this compound exhibits moderate solubility in water and lipids, making it suitable for oral administration. Its amide group contributes to its stability under physiological conditions, ensuring prolonged activity at the site of action. Furthermore, studies have explored its potential as an anti-inflammatory agent by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
In conclusion, N-hydroxy-2-(4-methylphenyl)acetamide (CAS No. 2779-74-0) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features enable diverse applications in drug design and synthesis. As our understanding of molecular interactions continues to evolve, compounds like N-hydroxy-2-(4-methylphenyl)acetamide will remain at the forefront of innovation, offering new avenues for therapeutic intervention.
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